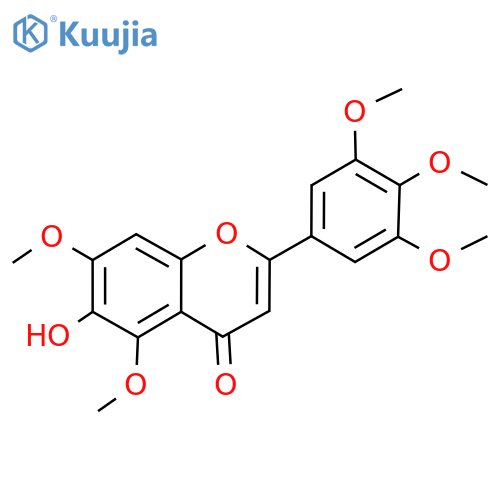Cas no 29043-06-9 (6-Hydroxy-5,7,3',4',5'-pentamethoxyflavone)

29043-06-9 structure
商品名:6-Hydroxy-5,7,3',4',5'-pentamethoxyflavone
6-Hydroxy-5,7,3',4',5'-pentamethoxyflavone 化学的及び物理的性質
名前と識別子
-
- 29043-06-9
- 6-Hydroxy-5,7,3',4',5'-pentamethoxyflavone
- AKOS040763401
-
- インチ: InChI=1S/C20H20O8/c1-23-14-9-13-17(20(27-5)18(14)22)11(21)8-12(28-13)10-6-15(24-2)19(26-4)16(7-10)25-3/h6-9,22H,1-5H3
- InChIKey: LVIWBUXZDQVCBA-UHFFFAOYSA-N
- ほほえんだ: COC1=CC(=CC(=C1OC)OC)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)O)OC
計算された属性
- せいみつぶんしりょう: 388.11581759g/mol
- どういたいしつりょう: 388.11581759g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 28
- 回転可能化学結合数: 6
- 複雑さ: 565
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 92.7Ų
6-Hydroxy-5,7,3',4',5'-pentamethoxyflavone 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TargetMol Chemicals | TN6355-1 mL * 10 mM (in DMSO) |
6-Hydroxy-5,7,3',4',5'-pentamethoxyflavone |
29043-06-9 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4140 | 2023-09-15 | |
| TargetMol Chemicals | TN6355-1 ml * 10 mm |
6-Hydroxy-5,7,3',4',5'-pentamethoxyflavone |
29043-06-9 | 1 ml * 10 mm |
¥ 4140 | 2024-07-24 | ||
| TargetMol Chemicals | TN6355-5mg |
6-Hydroxy-5,7,3',4',5'-pentamethoxyflavone |
29043-06-9 | 5mg |
¥ 4040 | 2024-07-24 | ||
| TargetMol Chemicals | TN6355-5mg |
6-Hydroxy-5,7,3',4',5'-pentamethoxyflavone |
29043-06-9 | 5mg |
¥ 4040 | 2024-07-20 | ||
| TargetMol Chemicals | TN6355-1 ml * 10 mm |
6-Hydroxy-5,7,3',4',5'-pentamethoxyflavone |
29043-06-9 | 1 ml * 10 mm |
¥ 4140 | 2024-07-20 | ||
| TargetMol Chemicals | TN6355-5 mg |
6-Hydroxy-5,7,3',4',5'-pentamethoxyflavone |
29043-06-9 | 98% | 5mg |
¥ 4,040 | 2023-07-11 |
6-Hydroxy-5,7,3',4',5'-pentamethoxyflavone 関連文献
-
N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316
-
Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576
-
Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159
-
Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454
-
Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300
29043-06-9 (6-Hydroxy-5,7,3',4',5'-pentamethoxyflavone) 関連製品
- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)
- 857369-11-0(2-Oxoethanethioamide)
- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)
- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)
- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)
- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)
- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)
- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)
- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)
- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)
推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量
